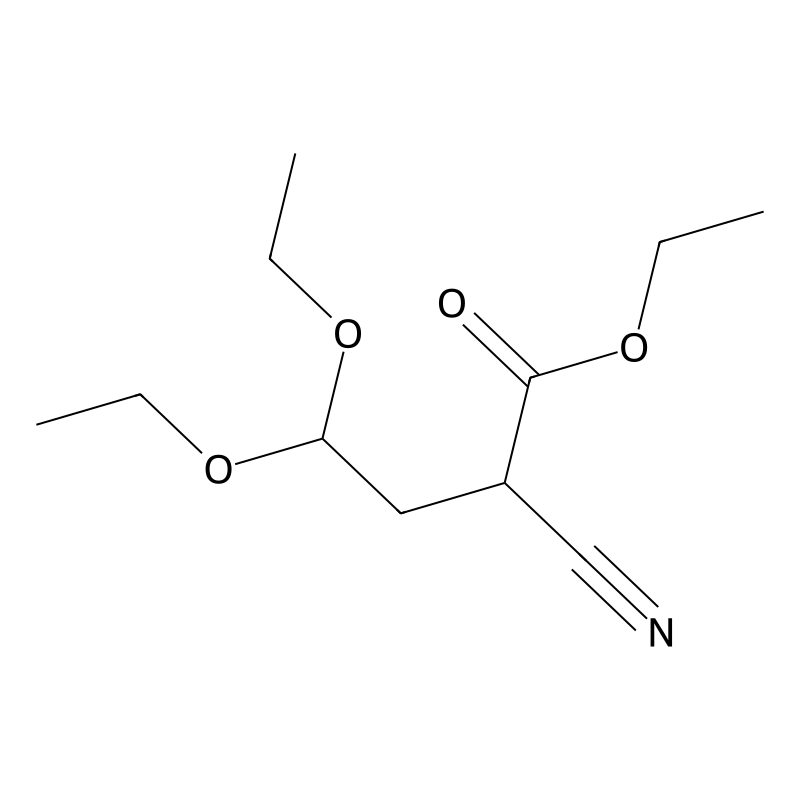

Ethyl 2-cyano-4,4-diethoxybutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2) is a versatile C6 chemical intermediate structured as a butyrate ester featuring a cyano group at the C2 position and a diethyl acetal protecting an aldehyde at the C4 position. This combination of a reactive cyano-ester moiety and a stable, protected aldehyde makes it a key precursor for constructing complex substituted pyrimidines, pyridines, and other heterocycles used in pharmaceutical and agrochemical development. Its liquid form and stability under standard conditions facilitate handling and integration into multi-step synthetic workflows.

Procuring the unprotected aldehyde equivalent, ethyl 2-cyano-4-oxobutyrate, introduces significant process risks. The free aldehyde functionality is highly susceptible to self-condensation, polymerization, and other side reactions under the basic or acidic conditions typically required for cyclization reactions like the Pinner or Traube pyrimidine syntheses. These uncontrolled side reactions lead to lower yields, complex purification challenges, and poor batch-to-batch reproducibility. The diethyl acetal in Ethyl 2-cyano-4,4-diethoxybutyrate provides crucial chemical stability, isolating the aldehyde during reactions at the cyano-ester position. This ensures that the C4 aldehyde is revealed only when intended via controlled deprotection, leading to cleaner reaction profiles and more reliable synthesis of the target heterocycle.

Enables Convergent Synthesis of High-Value Pyrrolo[2,3-d]pyrimidine Intermediates

This compound class is a direct precursor to 6-amino-5-(2,2-dialkoxyethyl)pyrimidin-4-ols, key intermediates for the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core of pharmaceuticals like Tofacitinib. A patented process using the close analog, ethyl 2-cyano-4,4-dimethoxybutanoate, reacts it with formamidine acetate to produce the pyrimidine intermediate, which is then cyclized to the final core. This convergent approach, where the C4 side chain is pre-installed, is favored in industrial settings over linear routes that start with simpler building blocks like ethyl cyanoacetate and require multiple subsequent steps to build the side chain, risking lower overall yields.

| Evidence Dimension | Synthetic Route Strategy |

| Target Compound Data | Direct, one-step cyclization to a pre-functionalized pyrimidine intermediate. |

| Comparator Or Baseline | Multi-step linear synthesis starting from ethyl cyanoacetate, requiring subsequent C-C bond formation and functional group manipulations. |

| Quantified Difference | Reduces the number of linear steps required to achieve the key pyrrolo[2,3-d]pyrimidine scaffold. |

| Conditions | Industrial synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates. |

For complex targets, procuring an advanced intermediate simplifies the overall process, reduces step count, and de-risks production by improving the overall yield.

Superior Pathway to Functionalized Pyrimidines vs. De Novo Synthesis from Basic Precursors

While simple pyrimidines can be synthesized from basic materials like ethyl cyanoacetate and thiourea in high yields (e.g., 80-85% for 2-sulfydryl-4-amino-6-hydroxy pyrimidine), this route does not provide a handle for further elaboration at the C5 position. Using Ethyl 2-cyano-4,4-diethoxybutyrate allows for a direct, one-step cyclization (e.g., with formamidine) to a 4-aminopyrimidine that is already equipped with a masked C2 side chain at the C5 position. This avoids the uncertainties and potential yield losses of a multi-step linear sequence (protection, lithiation, alkylation, etc.) that would be required to add this functionality post-cyclization.

| Evidence Dimension | Yield of Pyrimidine Core vs. Synthetic Utility |

| Target Compound Data | Provides direct access to a C5-functionalized pyrimidine scaffold in a single cyclization step. |

| Comparator Or Baseline | Ethyl Cyanoacetate + Thiourea. Yield: 80-85% for a simple, unfunctionalized (at C5) pyrimidine core. |

| Quantified Difference | Trades a high-yield synthesis of a simple core for a more efficient, convergent synthesis of a more complex, functionalized target. |

| Conditions | Traube-style pyrimidine synthesis conditions (basic, condensation/cyclization). |

This compound is the procurement choice when the final target requires a C5-ethanal equivalent, as it provides a more direct and reliable route than building the heterocycle from simpler, cheaper materials.

Established Precursor with Optimized, High-Yield Manufacturing Process

The manufacturing process for Ethyl 2-cyano-4,4-diethoxybutyrate itself is well-established, providing a reliable source for this key intermediate. Modern synthesis protocols, involving the alkylation of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane, achieve yields of 78%. This is a significant improvement over older, documented methods which reported theoretical yields of only 57%, indicating a mature and optimized supply chain for this specific material.

| Evidence Dimension | Reported Synthesis Yield |

| Target Compound Data | 78% (Optimized Method) |

| Comparator Or Baseline | 57% (Prior Art Method) |

| Quantified Difference | A 21% absolute (36.8% relative) increase in yield for the precursor itself. |

| Conditions | Alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal. |

A higher, more reliable yield in the precursor's own synthesis translates to a more stable and economical supply chain for procurement and scale-up operations.

Core Building Block for 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Synthesis

This compound is the right choice for the convergent synthesis of pharmaceutical cores based on the pyrrolo[2,3-d]pyrimidine scaffold. Its structure allows for the direct formation of a C5-substituted pyrimidine intermediate, which is then cyclized to form the fused ring system essential for active pharmaceutical ingredients like Janus kinase (JAK) inhibitors.

Streamlined Synthesis of C5-Substituted 4-Aminopyrimidines

When the target molecule is a pyrimidine requiring an acetaldehyde equivalent at the C5 position, this reagent offers a more efficient pathway than de novo synthesis. It bypasses the need for post-cyclization functionalization, saving multiple steps and avoiding the associated yield losses compared to starting with simpler materials like ethyl cyanoacetate.

Precursor for Substituted Nicotinonitriles and Pyridine Derivatives

The compound's structure is also suited for constructing substituted pyridines. The activated methylene group can participate in cyclization reactions (e.g., Guareschi-Thorpe condensation), where the protected aldehyde allows for subsequent deprotection and transformation, enabling the synthesis of complex pyridine-3-carbonitrile derivatives.

XLogP3

Dates

Explore Compound Types